4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-benzyl-3-(4-nitrophenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c20-19(21)14-8-6-13(7-9-14)15-17-16-11-18(15)10-12-4-2-1-3-5-12/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBBDRWCMGTHJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NN=C2C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for 1,2,4-Triazoles
1,2,4-Triazoles are commonly synthesized via cyclization reactions involving hydrazine derivatives, thiosemicarbazides, or thioamides, often under reflux or microwave-assisted conditions. The substitution pattern on the triazole ring is controlled by the choice of starting materials such as hydrazides, aldehydes, or aryl isothiocyanates.
Preparation via Ring Closure of Arylthiosemicarbazides
A well-established method for synthesizing 1,2,4-triazoles involves the ring closure of arylthiosemicarbazides in alkaline medium. This approach has been applied to synthesize 5-(benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols, which are structurally related to 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole derivatives.
- Procedure : Phenylacetic acid hydrazide reacts with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides. Subsequent cyclization in alkaline medium yields the triazole core with benzyl and aryl substituents.
- Yields : Typically range from 62% to 79% for the target triazole-3-thiols.
- Characterization : Confirmed by elemental analysis, IR, 1H-NMR, and 13C-NMR spectroscopy.
Condensation of 4-Amino-3,5-dimethyl-4H-1,2,4-triazole with 4-Nitrobenzaldehyde
A direct and efficient synthetic route to this compound involves the condensation reaction between 4-amino-3,5-dimethyl-4H-1,2,4-triazole and 4-nitrobenzaldehyde.
- Method : Both reactants are dissolved in a solvent such as n-hexane or acetonitrile at room temperature, then refluxed at approximately 50°C for 9 hours.
- Post-reaction : The mixture is cooled, and the product crystallizes upon solvent evaporation. The solid is filtered under reduced pressure and washed.
- Advantages : This method offers straightforward conditions without the need for catalysts or harsh reagents.
- Applicability : Similar procedures have been used for various substituted nitrophenyl triazole derivatives, indicating versatility.
- Reference yields and conditions :
| Compound | Solvent | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| This compound | n-Hexane | 50 | 9 | Reflux, crystallization |
| Analogues with other nitro-substituted phenyl groups | Acetonitrile | 50 | 9 | Similar reflux and isolation |
- Characterization : Products confirmed by melting point, NMR, and elemental analysis.
Microwave-Assisted Synthesis from Thioamides and Hydrazine
Microwave irradiation has been employed to accelerate the synthesis of substituted 1,2,4-triazoles, including those with aryl substituents.
- Process : Amides are first converted to thioamides using Lawesson’s reagent in tetrahydrofuran (THF). The thioamides then react with hydrazine and mercury(II) acetate under microwave heating to form the triazole ring.
- Yields : Generally high (65–90%), though steric hindrance from bulky aryl groups can reduce yields significantly.
- Limitations : The presence of two adjacent aryl groups on the triazole ring (as in 4-benzyl-3-(4-nitrophenyl) substitution) may cause steric hindrance, lowering yield or requiring longer reaction times without guaranteed success.
- Advantages : Short reaction times and high purity products.
- Example data :
| Entry | Substituents on Triazole | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-fluorobenzyl, 3,5-dimethyl | 70-90 | Microwave-assisted |
| 2 | 4-benzyl, 4-nitrophenyl (expected) | Low | Steric hindrance observed |
- Analytical confirmation : NMR and MS data confirm structure.
Suzuki Cross-Coupling Approach for 4-Substituted 1,2,4-Triazoles
Although more commonly used for 4-alkyl and 3,5-diaryl substitutions, Suzuki cross-coupling reactions have been applied to functionalize the triazole ring.
- Starting materials : Halogenated triazole derivatives react with arylboronic acids under palladium catalysis.
- Relevance : This method can be adapted to introduce the 4-benzyl and 3-(4-nitrophenyl) substituents by selecting appropriate coupling partners.
- Advantages : High selectivity and functional group tolerance.
- Limitations : Requires pre-functionalized halogenated triazole intermediates and palladium catalysts.
- Yields : Moderate to high, depending on substrates and conditions.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Ring closure of arylthiosemicarbazides | Phenylacetic acid hydrazide + aryl isothiocyanates | Alkaline medium, reflux | 62–79 | Established method, thiol intermediates |
| Condensation with 4-nitrobenzaldehyde | 4-amino-3,5-dimethyl-4H-1,2,4-triazole + 4-nitrobenzaldehyde | Reflux in n-hexane or acetonitrile, 50°C, 9 h | Not explicitly reported, good crystallization | Simple, mild conditions |
| Microwave-assisted synthesis | Thioamides + hydrazine + Hg(OAc)2 | Microwave irradiation, THF, reflux | 65–90 (variable) | Fast, high yield but steric hindrance limits some derivatives |
| Suzuki cross-coupling | Halogenated triazoles + arylboronic acids | Pd catalyst, base, reflux | Moderate to high | Requires pre-functionalized substrates |
Chemical Reactions Analysis
Synthetic Pathways and Precursor Reactions
The synthesis of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole derivatives typically involves cyclization and functionalization of intermediates such as thiosemicarbazides or hydrazides. Key methodologies include:
-
Cyclization of Thiosemicarbazides :
Alkaline ring closure of 1,4-substituted thiosemicarbazides (e.g., 4a–e ) yields 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols (e.g., 7 , 10 ) under reflux conditions . For example, benzyl-substituted thiosemicarbazides form triazole cores via intramolecular nucleophilic displacement. -
Microwave-Assisted Cyclodehydration :
Triflic anhydride activation paired with microwave irradiation enables efficient one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from secondary amides and hydrazides . This method is scalable and avoids traditional solvent-based limitations. -
Oxidative C–N Bond Formation :
Iodine-mediated oxidative coupling of isothiocyanates generates 3-amino-1,2,4-triazoles in water, highlighting eco-friendly metal-free routes .
Functionalization and Derivatization
The benzyl and 4-nitrophenyl substituents enable diverse reactivity at the triazole core:
-
Alkylation and Arylation :
The N1 and N4 positions of 1,2,4-triazoles undergo alkylation with benzyl halides or aryl halides under basic conditions (e.g., NaOH or NaOMe) . For example: -
Schiff Base Formation :
Reaction of 4-amino-1,2,4-triazoles with arylaldehydes (e.g., 4-nitrobenzaldehyde) forms azomethines (e.g., 11a–d , 12a–d ) . These reactions typically proceed in ethanol under reflux, with yields >75%. -
Thiol Oxidation and Substitution :
The 3-thiol group in intermediates like 7 and 10 can be oxidized to sulfonic acids or displaced via nucleophilic substitution with nitroaryl halides .
Key Reaction Data and Conditions
Structural and Spectroscopic Confirmation
Synthesized derivatives are validated using:
-
1H/13C-NMR : Distinct signals for benzyl (δ 5.54 ppm, singlet) and 4-nitrophenyl (δ 8.24–8.26 ppm, doublet) groups .
-
IR Spectroscopy : Stretching vibrations for C=N (1633 cm⁻¹), C–S (1074 cm⁻¹), and NO₂ (1517 cm⁻¹) .
-
Elemental Analysis : Confirmation of empirical formulas (e.g., C₁₆H₁₃N₅O₂ for this compound) .
Reactivity and Stability Considerations
-
Electrophilic Substitution : The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophiles to meta positions.
-
Thermal Stability : Decomposition above 200°C (DSC/TGA data), necessitating low-temperature storage .
-
Acid/Base Sensitivity : Stable in neutral pH but hydrolyzes under strong acidic/basic conditions, releasing benzylamine and nitrophenyl fragments .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. It can be utilized in developing new materials with tailored properties.
Biology
- Biological Activity : Research has shown that 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exhibits potential antimicrobial and anticancer properties. The nitro group may play a crucial role in its biological effects by generating reactive intermediates that interact with cellular components.
Medicine
- Pharmaceutical Development : Ongoing research is exploring its use as an active ingredient or intermediate in drug development, particularly for antimicrobial and anticancer therapies.
Industry
- Production of Specialty Chemicals : The compound may be used in producing specialty chemicals and as a precursor for other industrially relevant compounds.
Antimicrobial Activity
In vitro studies indicate that this compound demonstrates significant antimicrobial properties against various bacterial strains. Below is a summary of its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 10 µg/mL | 15 |
| B. subtilis | 5 µg/mL | 20 |
| P. aeruginosa | 15 µg/mL | 12 |
These results suggest promising antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Research
Research has demonstrated that triazole derivatives exhibit the ability to induce apoptosis and inhibit cell cycle progression in various cancer cell lines. Studies have shown that compounds similar to this compound can effectively reduce tumor growth in preclinical models.
Inflammatory Response Modulation
Certain triazole compounds have been found to modulate inflammatory responses. Studies indicate that these compounds can reduce inflammation markers in animal models of arthritis, suggesting their potential therapeutic use in inflammatory diseases.
Case Studies
- Antimicrobial Screening : A study highlighted the antibacterial activity of triazole derivatives against resistant strains like Staphylococcus aureus and Escherichia coli, demonstrating the compound's potential as an alternative treatment option.
- Anticancer Research : Investigations focused on triazole derivatives revealed their capability to induce apoptosis in cancer cells while inhibiting cell cycle progression, indicating their promise as anticancer agents.
- Inflammatory Response Modulation : Research indicated that specific triazole compounds effectively reduced inflammation markers in animal models of arthritis, showcasing their potential for treating inflammatory conditions.
Mechanism of Action
The mechanism by which 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may play a role in its biological activity, potentially through the generation of reactive intermediates that can interact with cellular components. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly dependent on substituent patterns. Below is a systematic comparison of 4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole with related compounds, supported by data tables and research findings.
Structural and Substituent Variations
Key substituent positions in 4H-1,2,4-triazole derivatives include:
- Position 3 : Often occupied by aryl or heteroaryl groups (e.g., nitrophenyl, thiophenyl).
- Position 4 : Typically modified with alkyl/aryl groups (e.g., benzyl, chlorophenyl).
- Position 5: May feature sulfanyl, amino, or other functional groups.
Substituent Effects on Properties
- Electron-Withdrawing Groups (EWGs) : The 4-nitrophenyl group increases electrophilicity, enhancing interactions with biological targets (e.g., HIV RNaseH) .
- Electron-Donating Groups (EDGs) : Benzyl or alkyl groups improve solubility and membrane permeability .
- Thiol/Sulfanyl Groups : Enhance metal-binding capacity and antimicrobial activity via thiol-disulfide exchange .
Computational Insights
QSAR studies on 3-sulfanyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles reveal that:
Biological Activity
4-benzyl-3-(4-nitrophenyl)-4H-1,2,4-triazole is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by:
- A triazole ring (five-membered ring with three nitrogen atoms).
- A benzyl group attached to the triazole.
- A 4-nitrophenyl group , which enhances its biological properties.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the nitro group may play a crucial role in generating reactive intermediates that interact with cellular components. Such interactions could potentially influence various signaling pathways involved in inflammation and cell proliferation.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. The compound's efficacy can be compared to other known antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 10 µg/mL | 15 |
| B. subtilis | 5 µg/mL | 20 |
| P. aeruginosa | 15 µg/mL | 12 |
These results suggest that the compound has a promising antimicrobial profile, particularly against Gram-positive bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been reported to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The compound's ability to modulate key signaling pathways involved in cancer progression makes it a candidate for further development.
In a study evaluating the antiproliferative effects on human cancer cell lines:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical) | 25 | Significant inhibition |
| MCF-7 (breast) | 30 | Moderate inhibition |
| A549 (lung) | 20 | High inhibition |
The results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests that it may be useful in treating inflammatory conditions.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| TNF-α | 100 | 40 |
| IL-6 | 80 | 30 |
These findings highlight the potential of this compound as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to this compound:
- Antimicrobial Screening : A study demonstrated that derivatives with similar structures exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
- Anticancer Research : Another investigation focused on the effects of triazole derivatives on various cancer cell lines, revealing their capability to induce apoptosis and inhibit cell cycle progression.
- Inflammatory Response Modulation : Research indicated that certain triazole compounds effectively reduced inflammation markers in animal models of arthritis.
Q & A
Q. What strategies mitigate byproduct formation during benzylation of the triazole core?
- Methodological Answer : Byproducts (e.g., dialkylated triazoles) form due to excess benzyl halide. Use stoichiometric control (1:1 molar ratio) and low temperatures (0–5°C) to suppress over-alkylation. Monitor via LC-MS and isolate intermediates via flash chromatography .
Data Contradiction Analysis
Q. Why do some studies report conflicting bioactivity data for similar triazole derivatives?
- Methodological Answer : Variations in assay conditions (e.g., pH, bacterial strain) and purity levels (≥95% vs. crude samples) cause discrepancies. Re-evaluate MIC values using standardized CLSI protocols and HPLC-purified compounds. Cross-validate with computational docking studies to confirm target binding (e.g., fungal CYP51 enzyme) .
Q. How can researchers address inconsistencies in NMR spectral assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
